molecular formula C10H19NO4 B1428013 Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate CAS No. 1249253-89-1

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate

Cat. No. B1428013
M. Wt: 217.26 g/mol
InChI Key: OPOCZSREQFVJGX-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate (MMP) is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and flammable liquid with a molecular weight of 189.25 g/mol. MMP is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used in the production of polymers, surfactants, and other materials.

Scientific Research Applications

Antibacterial Activity

  • A study found that a compound closely related to Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteric (Karai et al., 2017).

Synthesis and Biological Activity

  • A diversity-oriented synthesis of similar compounds, such as 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, indicated interesting biological activities (Berzosa et al., 2011).
  • Synthesis of 3-(pyrimidinyl)propanoates from levulinic acid demonstrated the creation of new glutamate-like derivatives with potential biological activity (Flores et al., 2013).

Chemical Synthesis and Applications

  • Research into the synthesis of chiral 7-Oxabicyclo[2.2.1]heptane building blocks for prostanoids utilized similar methylated compounds, suggesting their utility in complex organic synthesis (Valiullina et al., 2019).
  • The creation of novel compounds for antioxidant, anti-inflammatory, and antiulcer activities employed similar methylated amino propanoates, highlighting their significance in medicinal chemistry (Subudhi & Sahoo, 2011).

Corrosion Inhibition

  • Methylated derivatives were found effective as corrosion inhibitors of C38 steel in acidic solutions, showcasing their utility in industrial applications (Missoum et al., 2013).

Antitumor Activities

  • Research on chromone-nitrogen mustard derivatives, which included similar methylated propanoates, demonstrated potent antitumor activities, especially against breast cancer cells (Sun et al., 2021).

properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)-propan-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-8(2)11(7-10(13)15-4)6-5-9(12)14-3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOCZSREQFVJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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